molecular formula C18H13N7S B6581788 2-{3-[({imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyridine CAS No. 1210865-32-9

2-{3-[({imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyridine

Cat. No.: B6581788
CAS No.: 1210865-32-9
M. Wt: 359.4 g/mol
InChI Key: OPJFMPJUFUJMPK-UHFFFAOYSA-N
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Description

2-{3-[({imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyridine is a useful research compound. Its molecular formula is C18H13N7S and its molecular weight is 359.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 359.09531462 g/mol and the complexity rating of the compound is 481. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound is the Rab geranylgeranyl transferase (RGGT) . RGGT is an enzyme responsible for posttranslational prenylation of Rab GTPases, a process that is crucial for the proper functioning of these proteins .

Mode of Action

The compound interacts with its target, RGGT, by inhibiting its activity. This inhibition disrupts the prenylation of Rab GTPases, which can affect a wide variety of critical cell processes connected with membrane and vesicle trafficking .

Biochemical Pathways

The affected pathway is the Rab geranylgeranylation pathway . When the activity of RGGT is inhibited, the balance of Rab GTPases’ modification is perturbed. This imbalance can lead to several diseases due to the involvement of Rab GTPases in a wide variety of critical cell processes .

Pharmacokinetics

Similar compounds, such as imidazo[1,2-a]pyridines, have been reported to possess a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs . They have also been proposed for the treatment of cancer and cardiovascular diseases, as well as Alzheimer’s disease .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the disruption of Rab GTPases’ modification. This disruption can affect a wide variety of critical cell processes connected with membrane and vesicle trafficking . The compound has shown to inhibit Rab11A prenylation at a concentration of 25 μM, making it a potent inhibitor .

Action Environment

It’s worth noting that the efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other compounds .

Properties

IUPAC Name

3-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N7S/c1-3-9-19-14(5-1)15-7-8-17-21-22-18(25(17)23-15)26-12-13-11-24-10-4-2-6-16(24)20-13/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPJFMPJUFUJMPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN3C(=NN=C3SCC4=CN5C=CC=CC5=N4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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